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Compound of Interest

Compound Name: 2-(2-Methylphenyl)propan-1-amine
CAS No.: 5266-88-6
Cat. No.: B1656415
Get Quote
. J

Compound Identity & Structural Context

Target Analyte: 2-(2-Methylphenyl)propan-1-amine CAS Registry Number: 1644120-29-5
(Hydrochloride salt) Systematic Name: 2-(o-Tolyl)propan-1-amine Molecular Formula:

Molecular Weight: 149.24 g/mol (Free base)

Structural Significance

This compound is a

-substituted primary amine. Unlike its isomer 1-(2-methylphenyl)propan-2-amine (an
amphetamine analog), the amine group here is terminal (primary carbon), and the branching
occurs at the

-carbon. This structural distinction fundamentally alters its fragmentation patterns in Mass
Spectrometry (MS) and its chemical shifts in NMR compared to psychoactive phenethylamines.

Key Structural Features for Spectroscopy:

¢ Terminal Amine (
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): Dictates the base peak in MS (m/z 30).

e -Branching: Creates a chiral center at C2, resulting in a complex splitting pattern for the
methine proton.

e -Substitution: The methyl group at the ortho position of the phenyl ring introduces steric
strain and distinct aromatic coupling (ABCD or similar complex pattern) in NMR.
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Figure 1: Structural connectivity highlighting the spectroscopic zones of interest.

Mass Spectrometry (GC-MS)

Methodology: Electron lonization (El), 70 eV.

Fragmentation Pathway

The fragmentation of 2-(2-Methylphenyl)propan-1-amine is dominated by

-cleavage initiated by the nitrogen lone pair. Unlike amphetamines (which yield m/z 44),
-substituted primary amines characteristically yield a dominant base peak at m/z 30.

Predicted Mass Spectrum Data
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miz Intensity Fragment Identity Mechanism

30 100% (Base) -Cleavage at C1-C2
bond.
Charge retention on
the benzylic

119 ~10-20% .
carbocation
(secondary).
Methyl-tropylium ion

105 ~15% yropy
(rearrangement).

91 ~10% Tropylium ion.
Molecular ion

149 <1% (typically weak in

aliphatic amines).

Mechanistic Workflow

The primary cleavage occurs between the

-carbon (C1) and the

-carbon (C2).
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Figure 2: EI-MS fragmentation pathway showing the origin of the diagnostic m/z 30 peak.

Nuclear Magnetic Resonance (NMR)
Solvent:

(Deuterated Chloroform) or

(for HCI salt). Internal Standard: TMS (

0.00).

NMR (Proton)

The spectrum is characterized by the asymmetry introduced by the chiral C2 center and the
ortho-methyl group.
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Chemical Shift .
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( Multiplicity Integration Assignment
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-Methylene (C1-
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2.85 1H H
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)
-Methylene (C1-
Doublet of
2.75 1H H
Doublets
)
Ar-
2.35 Singlet 3H -
(o-Methyl)
Chain Methyl
1.25 Doublet 3H (C3-H
)
Amine (
1.10 Broad Singlet 2H Exchangeable

Technical Insight:

o Diastereotopic Protons: The C1 methylene protons are diastereotopic due to the adjacent
chiral center at C2. They will not appear as a simple doublet but as two distinct doublets of
doublets (dd) or a complex multiplet, depending on the resolution.

o Ortho-Effect: The aromatic methyl group (2.35 ppm) typically shifts slightly upfield compared
to para-isomers due to shielding effects if the conformation brings it into the shielding cone of
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the adjacent ring protons, though in flexible alkyl chains this is averaged.

NMR (Carbon)

Chemical Shift (

Type Assignment
» Ppm)
142.0 - 135.0 Quaternary Ar-C (Ipso & C-Me)
130.5, 126.5, 126.0, 125.0 CH Aromatic CH
C1(
48.5
-carbon)
C2(
39.0 CH
-carbon)
19.5 Ar-
185 Chain

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

Diagnostic Bands:

e Primary Amine (
):
o 3350 - 3250 cm

: Weak doublet (N-H stretching).

o 1600 cm

: N-H bending (scissoring).
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e Aromatic Region:
o 3000 - 3100 cm

: C-H stretching (
).

o 750 cm

: Strong band characteristic of 1,2-disubstitution (ortho-substitution). This distinguishes it
from para-isomers (usually ~800-850 cm

).
o Aliphatic:
o 2850 - 2960 cm

: C-H stretching (

).

Experimental Validation Protocol

To ensure the identity of synthesized or purchased material, follow this self-validating workflow.

Step-by-Step Characterization Workflow

o Sample Preparation: Dissolve 10 mg of sample in 0.6 mL

e Acquisition: Run

NMR (min 16 scans) and
NMR (min 256 scans).

e Logic Check (The "Isomer Trap"):

© 2026 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1656415?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Check: Is the methyl doublet at ~1.2 ppm?

» Yes: Consistent with propan-1-amine or propan-2-amine structure.

o Check: Is the

-carbon signal (connected to N) a CH (multiplet ~3.5 ppm) or a
(multiplet/dd ~2.8 ppm)?

» CH: It is the amphetamine isomer (1-(o-tolyl)propan-2-amine). REJECT.

= : Itis the target (2-(o-tolyl)propan-1-amine). ACCEPT.

o Check: MS Base Peak.[1]

» m/z 44: Amphetamine class. REJECT.

= m/z 30: Primary amine (

-sub). ACCEPT.
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Unknown Sample

1H NMR Analysis
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Figure 3: Logic gate for distinguishing the target from its psychoactive isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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